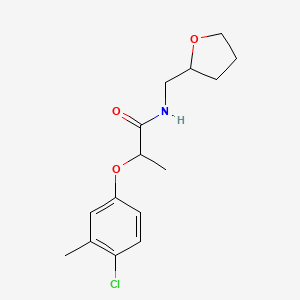![molecular formula C14H21ClN2O4 B4402221 4-[3-(5-methyl-2-nitrophenoxy)propyl]morpholine hydrochloride](/img/structure/B4402221.png)
4-[3-(5-methyl-2-nitrophenoxy)propyl]morpholine hydrochloride
Übersicht
Beschreibung
4-[3-(5-methyl-2-nitrophenoxy)propyl]morpholine hydrochloride, commonly known as MNTX, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNTX is a morpholine derivative that has been synthesized through a complex chemical process, and it has been found to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
MNTX exerts its effects by binding to the mu-opioid receptor in the brain, which is responsible for the regulation of pain and reward pathways. By binding to this receptor, MNTX blocks the effects of opioids, which are commonly used for pain management. This makes MNTX useful for studying the mechanisms of opioid addiction and withdrawal.
Biochemical and Physiological Effects:
MNTX has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the development of opioid tolerance and dependence, which makes it useful for studying the mechanisms of opioid addiction. MNTX has also been found to have anti-cancer properties, and it has been shown to inhibit the growth of various cancer cells. Additionally, MNTX has been found to have anti-inflammatory properties, which make it useful for studying the mechanisms of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
MNTX has several advantages for lab experiments. It is a highly specific and potent mu-opioid receptor antagonist, which makes it useful for studying the mechanisms of opioid addiction and withdrawal. Additionally, MNTX has a long half-life, which allows for sustained receptor blockade. However, MNTX also has several limitations for lab experiments. It is highly hydrophilic, which makes it difficult to administer in certain experimental settings. Additionally, MNTX has poor blood-brain barrier penetration, which limits its use in studying the central effects of opioids.
Zukünftige Richtungen
There are several future directions for research on MNTX. One area of research is the development of more effective formulations of MNTX that can overcome its limitations in terms of hydrophilicity and blood-brain barrier penetration. Another area of research is the exploration of the anti-cancer properties of MNTX, and its potential use as a cancer treatment. Additionally, further research is needed to fully understand the mechanisms of action of MNTX, and its potential applications in pain management and addiction treatment.
Conclusion:
In conclusion, 4-[3-(5-methyl-2-nitrophenoxy)propyl]morpholine hydrochloride, or MNTX, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNTX has a wide range of biochemical and physiological effects, which make it useful for studying various biological processes. While MNTX has several advantages for lab experiments, it also has several limitations that need to be overcome. Further research is needed to fully understand the mechanisms of action of MNTX, and its potential applications in pain management, addiction treatment, and cancer treatment.
Wissenschaftliche Forschungsanwendungen
MNTX has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, which make it useful for studying various biological processes. MNTX has been used in studies related to pain management, cancer treatment, and drug addiction.
Eigenschaften
IUPAC Name |
4-[3-(5-methyl-2-nitrophenoxy)propyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4.ClH/c1-12-3-4-13(16(17)18)14(11-12)20-8-2-5-15-6-9-19-10-7-15;/h3-4,11H,2,5-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZXHKSFALNGRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{4-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4402154.png)
![N-(4-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4402163.png)

![2-[3-(acetylamino)phenoxy]-N-(3-chlorophenyl)acetamide](/img/structure/B4402177.png)
![3-(allyloxy)-N-[2-(butyrylamino)phenyl]benzamide](/img/structure/B4402181.png)

![1-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4402190.png)
![1-(2-{2-[(2-furylmethyl)amino]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4402193.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,6-difluorobenzamide](/img/structure/B4402198.png)
![5-chloro-2-[3-(dimethylamino)propoxy]benzaldehyde hydrochloride](/img/structure/B4402205.png)
![N-[4-(acetylamino)phenyl]-4-(allyloxy)benzamide](/img/structure/B4402224.png)
![4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]-3-ethoxybenzaldehyde hydrochloride](/img/structure/B4402226.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4402242.png)